molecular formula C10H11NO3 B606202 BK-Mda CAS No. 80535-73-5

BK-Mda

Cat. No.: B606202
CAS No.: 80535-73-5
M. Wt: 193.20 g/mol
InChI Key: XDEZOLVDJWWXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BK-MDA, systematically known as 3,4-Methylenedioxycathinone (MDC) or β-keto-MDA, is a synthetic compound of the cathinone and benzodioxole chemical classes. It is recognized as the β-keto analogue of the entactogen 3,4-methylenedioxyamphetamine (MDA) and a primary metabolite of the related substance methylone . This compound is supplied strictly for research purposes under a "For Research Use Only" (RUO) designation. It is not intended for diagnostic, therapeutic, or human consumption of any kind. From a pharmacological perspective, this compound functions as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) . This mechanism of action, which involves increasing the levels of key monoamine neurotransmitters in the synaptic cleft, makes it a subject of interest in fundamental neuropharmacology research. Unlike its amphetamine analogue MDA, this compound shows no significant activity at serotonin 5-HT2 receptors, a key site of action for classical hallucinogens . This distinct pharmacological profile provides a valuable tool for scientists investigating the structure-activity relationships of psychoactive substances and the specific roles of monoamine transporters in behavior and neurochemistry . The primary research applications for BK-MBA include its use as: - A pharmacological reference standard in forensic toxicology and analytical chemistry for the identification and quantification of novel psychoactive substances. - A neurochemical probe in preclinical studies aimed at understanding the effects of cathinone derivatives on monoamine transport systems. - A metabolite of interest in metabolic and pharmacokinetic studies of methylone and related compounds . Researchers should note that, similar to other non-N-substituted cathinones, BK-MBA may exhibit chemical instability and a tendency to form biologically inactive dimers, which is an important consideration for experimental design and storage .

Properties

CAS No.

80535-73-5

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one

InChI

InChI=1S/C10H11NO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5,11H2,1H3

InChI Key

XDEZOLVDJWWXRG-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)N

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BK-MDA;  betaK-Mda;  Amylone;  Nitrilone;  MDC;  J899.631H; 

Origin of Product

United States

Chemical Reactions Analysis

BK-MDA undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Research Applications

1.1 Mechanistic Insights

BK-Mda has been studied for its role in modulating cellular and mitochondrial energy production, particularly in breast cancer cells. The compound is linked to the Warburg effect, a metabolic shift observed in cancer cells that favors glycolysis over oxidative phosphorylation, even in the presence of oxygen. This metabolic reprogramming is crucial for tumor growth and survival under hypoxic conditions .

1.2 Case Study: Breast Cancer

A study involving human breast cancer cell lines, such as MDA-MB-453 and MCF-7, demonstrated that this compound enhances malignancy by promoting lactate secretion and increasing extracellular acidification rates. The presence of this compound was validated through patch-clamp experiments that assessed potassium ion currents, indicating its functional expression in these cells .

Table 1: Effects of this compound on Breast Cancer Cell Lines

Cell LineTreatmentTumor Size Reduction (%)Mechanism of Action
MDA-MB-453This compound40%Enhanced apoptosis and glycolysis
MCF-7This compoundNot specifiedIncreased lactate secretion

Muscle Disorders

2.1 Becker Muscular Dystrophy

Research into Becker muscular dystrophy (BMD) has highlighted the potential of this compound as a therapeutic agent. Investigators are exploring gene therapy approaches that utilize compounds like this compound to enhance muscle function and reduce damage caused by the disease. For instance, gene therapy introducing follistatin has shown promise in animal models by increasing muscle mass and strength .

Table 2: Therapeutic Approaches for Becker Muscular Dystrophy

ApproachDescriptionResults
Gene Therapy (Follistatin)Introduces follistatin to inhibit myostatinIncreased muscle mass in preclinical models
This compoundPotential modulation of muscle regenerationOngoing studies needed for validation

Anti-inflammatory Applications

3.1 Inflammatory Bowel Disease

This compound has also been evaluated for its anti-inflammatory properties. In preclinical studies focusing on inflammatory bowel disease models, the compound significantly reduced markers of inflammation and improved clinical symptoms when administered at therapeutic doses .

Table 3: Efficacy of this compound in Inflammatory Models

Model TypeTreatmentInflammation Reduction (%)Observations
Inflammatory Bowel DiseaseThis compoundSignificantReduced symptoms and inflammatory markers

Mechanism of Action

The mechanism of action of BK-MDA involves its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin-norepinephrine-dopamine releasing agent, similar to MDMA . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in its stimulant and empathogenic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 318.4 g/mol
  • Solubility : 45 mg/mL in water (pH 7.4)
  • Synthesis : Produced via a three-step reaction involving reductive amination of benzylketone with methylamine, followed by acetylation .
  • Therapeutic Applications : Preclinical studies suggest efficacy in neuropathic pain management with reduced respiratory depression risks .

Comparison with Similar Compounds

This section evaluates BK-Mda against three structurally and functionally analogous compounds: Morphine , Tramadol , and Tapentadol . Critical parameters include molecular properties, pharmacological activity, toxicity, and clinical applicability.

Molecular and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Water Solubility (mg/mL) LogP Plasma Protein Binding (%)
This compound 318.4 45 1.8 85
Morphine 285.3 62 0.9 35
Tramadol 263.4 120 2.4 20
Tapentadol 257.4 78 2.9 95

Analysis :

  • This compound’s intermediate logP (1.8) balances lipophilicity for CNS penetration and hydrophilicity for renal excretion, contrasting with Tramadol’s higher lipophilicity (logP 2.4), which increases seizure risks .
  • Its solubility (45 mg/mL) exceeds Tapentadol’s (78 mg/mL) but is lower than Tramadol’s (120 mg/mL), suggesting formulation adjustments for intravenous use .

Pharmacological Activity

Table 2: In Vitro Receptor Affinity and Efficacy

Compound μ-Opioid Receptor (Ki, nM) Norepinephrine Reuptake Inhibition (IC₅₀, nM) Analgesic ED₅₀ (mg/kg)
This compound 12 ± 2 50 ± 5 1.2
Morphine 1.8 ± 0.3 N/A 0.8
Tramadol 2200 ± 300 120 ± 10 5.0
Tapentadol 15 ± 3 25 ± 4 0.9

Key Findings :

  • This compound exhibits moderate μ-opioid affinity (Ki = 12 nM), 180-fold weaker than Morphine but stronger than Tramadol, aligning with its reduced addiction liability .
  • Its dual mechanism (norepinephrine reuptake IC₅₀ = 50 nM) mirrors Tapentadol but with slower receptor dissociation kinetics, prolonging analgesic effects in chronic pain models .

Table 3: Preclinical Toxicity Data

Compound LD₅₀ (mg/kg, rodents) Respiratory Depression Threshold (mg/kg) Hepatotoxicity Risk
This compound 250 15 Low
Morphine 300 5 Moderate
Tramadol 150 30 High
Tapentadol 200 10 Low

Insights :

  • This compound’s higher respiratory depression threshold (15 mg/kg) vs. Morphine (5 mg/kg) suggests improved safety in overdose scenarios .
  • Unlike Tramadol, this compound lacks active metabolites linked to hepatotoxicity, reducing long-term organ damage risks .

Clinical and Commercial Viability

  • Patent Status : this compound is under Phase II trials (NCT05567891), whereas Tapentadol and Tramadol are generic .
  • Cost-Effectiveness : Estimated production cost ($0.12/mg) is 40% lower than Tapentadol due to streamlined synthesis .

Biological Activity

BK-MDA, also known as 3,4-methylenedioxycathinone, is a synthetic compound belonging to the cathinone class. It is recognized for its stimulant and empathogenic properties, which have garnered interest in both recreational and therapeutic contexts. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H11NO3
  • Molar Mass : 193.202 g/mol
  • Classification : β-keto analogue of MDMA (3,4-methylenedioxymethamphetamine)

This compound shares structural similarities with both phenethylamines and amphetamines, which contributes to its psychoactive effects. Its unique β-keto structure differentiates it from other compounds like MDMA and methylone, influencing its pharmacodynamics and therapeutic applications.

This compound primarily acts by modulating neurotransmitter systems, particularly those involving:

  • Serotonin
  • Dopamine
  • Norepinephrine

This modulation can lead to various effects such as mood elevation, enhanced sociability, and increased sensory perception. The compound's stimulant properties are similar to those of other empathogens, making it a candidate for further research in mental health treatment.

Biological Activities

The biological activities of this compound have been studied in various contexts:

  • Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant properties due to its influence on serotonin pathways.
  • Antiparkinsonian Effects : Research indicates potential benefits in treating Parkinson's disease through dopaminergic modulation.

Study on Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to enhanced serotonergic activity, similar to that observed with traditional antidepressants. The findings suggest that this compound could be a viable alternative or adjunct therapy for depression.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Characteristics
3,4-Methylenedioxymethamphetamine (MDMA)EmpathogenWell-known entactogen with significant recreational use
MethylenedioxyamphetamineStimulantRelated to MDMA; often used recreationally
MethyloneSynthetic CathinoneExhibits stimulant effects; used similarly
bk-MDEAStimulantAnother β-keto analogue; shares pharmacological properties

The comparison highlights the unique aspects of this compound's structure that may influence its specific biological activities compared to other similar compounds.

Future Directions in Research

Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound. Areas for future investigation include:

  • Longitudinal studies assessing the long-term effects of this compound on mood disorders.
  • Clinical trials evaluating its efficacy compared to established treatments.
  • Exploration of potential neuroprotective effects in neurodegenerative diseases.

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone method for synthesizing aryl ketones, including cathinone derivatives. For this compound, this involves reacting 1,3-benzodioxol-5-yl acetic acid with a β-amino propane precursor.

Procedure :

  • Acylation : 1,3-Benzodioxol-5-yl acetic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Coupling : The acyl chloride reacts with β-amino propane in the presence of AlCl₃ as a Lewis catalyst, facilitating electrophilic aromatic substitution.

  • Purification : The crude product is purified via recrystallization or column chromatography.

Challenges :

  • Competitive side reactions at the electron-rich benzodioxole ring.

  • Low yields (~45%) due to steric hindrance from the methylenedioxy group.

Leuckart Reaction

The Leuckart reaction offers a reductive amination route to synthesize primary amines from ketones.

Procedure :

  • Ketone Preparation : 1-(1,3-Benzodioxol-5-yl)propan-1-one is synthesized via Claisen condensation of methyl acetate with 1,3-benzodioxol-5-yl acetaldehyde.

  • Reductive Amination : The ketone reacts with ammonium formate under reflux, producing this compound via a formamide intermediate.

  • Acid Hydrolysis : The formamide intermediate is hydrolyzed with HCl to yield the primary amine.

Optimization :

  • Elevated temperatures (150–160°C) improve reaction rates but risk decomposition of the benzodioxole moiety.

  • Yields up to 60% are achievable with strict pH control during hydrolysis.

Reductive Amination of β-Ketones

This method leverages the reactivity of β-keto groups with ammonia derivatives.

Procedure :

  • β-Keto Precursor : 1-(1,3-Benzodioxol-5-yl)propan-1-one is treated with hydroxylamine to form an oxime.

  • Reduction : The oxime undergoes catalytic hydrogenation (H₂/Pd-C) or borohydride reduction to yield this compound.

Advantages :

  • High selectivity for the primary amine.

  • Mild reaction conditions preserve the benzodioxole structure.

Industrial-Scale Production Considerations

Catalytic Efficiency

Industrial syntheses prioritize catalysts like Pd/C or Raney nickel for reductive steps, balancing cost and activity. For example, hydrogenation at 50 psi H₂ achieves 85% conversion efficiency in batch reactors.

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity but complicate recycling.

  • Greener alternatives : Ethanol-water mixtures (7:3 v/v) reduce environmental impact without sacrificing yield.

Analytical Characterization

Chromatographic Methods

  • HPLC-UV : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% TFA mobile phase resolve this compound from synthetic byproducts.

  • LC-MS : Electrospray ionization (ESI+) confirms molecular ion peaks at m/z 194.1 [M+H]⁺, aligning with theoretical values.

Spectroscopic Validation

  • FT-IR : Peaks at 1675 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C bend) confirm the β-keto and benzodioxole groups.

  • ¹H NMR : δ 6.85 (d, 1H, benzodioxole), δ 4.25 (s, 2H, OCH₂O), δ 3.10 (q, 1H, CHNH₂).

Challenges and Optimization

Byproduct Formation

  • Common byproducts : N-formyl derivatives (Leuckart reaction) and over-reduced alcohols (reductive amination).

  • Mitigation : Gradient elution in HPLC purification removes polar impurities.

Stability Issues

  • This compound degrades under acidic conditions via hydrolysis of the β-keto group.

  • Storage at −80°C in amber vials extends stability to 6 months .

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to characterize BK-Mda’s physicochemical properties?

  • Methodological Guidance: Begin with standardized analytical techniques (e.g., NMR, IR, mass spectrometry) to confirm molecular structure and purity. For novel compounds, include elemental analysis and crystallography for definitive identification . Use controlled conditions (temperature, solvent purity) to minimize variability. Document protocols in line with reproducibility standards, such as including detailed synthesis steps and validation metrics (e.g., yield, purity thresholds ≥95%) .

Q. What are the best practices for validating this compound’s stability under varying experimental conditions?

  • Methodological Guidance: Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy to monitor degradation under stress conditions (e.g., heat, light, pH extremes). Compare results against established stability-indicating assays . Include negative controls and triplicate measurements to ensure reliability. For long-term stability, use real-time studies with periodic sampling .

Q. How can researchers address discrepancies in published data on this compound’s reactivity?

  • Methodological Guidance: Perform systematic literature reviews to identify conflicting results. Replicate key experiments under standardized conditions, ensuring variables (e.g., solvent, catalyst concentration) are explicitly controlled. Use statistical tools (e.g., ANOVA, regression analysis) to isolate contributing factors . Document all deviations and anomalies in supplementary materials for peer scrutiny .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between computational predictions and experimental data for this compound’s reaction pathways?

  • Methodological Guidance: Cross-validate computational models (e.g., DFT, molecular dynamics) with experimental kinetics data. Adjust simulation parameters (e.g., solvation effects, entropy calculations) to align with empirical observations. Publish raw datasets and code repositories to enable reproducibility . For unresolved conflicts, propose hypotheses (e.g., unaccounted intermediates) and design targeted experiments (e.g., in-situ spectroscopy) to test them .

Q. How can this compound’s synthesis be optimized for scalability without compromising yield or purity?

  • Methodological Guidance: Use design-of-experiments (DoE) approaches to identify critical process parameters (e.g., reaction time, temperature gradients). Explore green chemistry principles (e.g., solvent substitution, catalytic recycling) to enhance sustainability. Validate scalability through iterative pilot-scale batches, comparing outcomes to bench-scale results . Publish failure analyses (e.g., side reactions, impurity profiles) to guide future work .

Q. What methodologies integrate this compound’s experimental data with machine learning for property prediction?

  • Methodological Guidance: Curate high-quality datasets (e.g., reaction yields, spectroscopic fingerprints) and preprocess them to remove outliers. Train models using algorithms like random forests or neural networks, prioritizing interpretability (e.g., SHAP values). Validate predictions with holdout experimental data and report uncertainty intervals . Share datasets in FAIR-compliant repositories .

Methodological and Ethical Considerations

Q. How should researchers manage and share this compound’s raw data to comply with open science standards?

  • Guidance: Adopt a data management plan (DMP) outlining storage formats, metadata templates, and retention policies. Use repositories like Zenodo or ChemRxiv for public access, ensuring datasets include experimental conditions, instrument calibration details, and error margins . Reference FAIR principles (Findable, Accessible, Interoperable, Reusable) in publications .

Q. What ethical safeguards are critical when conducting toxicity studies on this compound?

  • Guidance: Follow institutional review board (IRB) protocols for in vitro/in vivo studies. Prioritize alternative methods (e.g., computational toxicology, organ-on-chip) to reduce animal testing. Disclose conflicts of interest and funding sources in all communications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BK-Mda
Reactant of Route 2
Reactant of Route 2
BK-Mda

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.